6-nitro-2,3-dihydro-1H-inden-5-amine CAS number
6-nitro-2,3-dihydro-1H-inden-5-amine CAS number
An In-Depth Technical Guide to 6-nitro-2,3-dihydro-1H-inden-5-amine
Disclaimer: This document provides a comprehensive technical overview of 6-nitro-2,3-dihydro-1H-inden-5-amine. Extensive searches of prominent chemical databases and scientific literature did not yield a specific, registered CAS number or dedicated experimental studies for this exact compound. This suggests that it may be a novel chemical entity or a specialized research intermediate not widely documented in public sources. Therefore, this guide has been constructed based on established principles of organic chemistry and data from structurally analogous compounds to provide a robust and scientifically grounded resource for research professionals.
Introduction and Strategic Importance
6-nitro-2,3-dihydro-1H-inden-5-amine, also known as 5-amino-6-nitroindane, is a substituted indane derivative. The indane scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive molecules. The presence of both an amine (-NH₂) and a nitro (-NO₂) group on the aromatic ring makes this compound a highly versatile intermediate. The electron-donating amine and the potent electron-withdrawing nitro group create unique electronic properties and offer multiple reaction sites for further chemical modification.
Nitroaromatic compounds are crucial precursors in the synthesis of pharmaceuticals and other functional materials.[1] The nitro group can be readily reduced to an amine, providing a pathway to a variety of diaminoindane derivatives, which are valuable building blocks. Furthermore, nitro-amino substituted heterocycles have demonstrated a wide range of biological activities, including antibacterial and antiproliferative effects.[2][3] This positions 6-nitro-2,3-dihydro-1H-inden-5-amine as a compound of significant interest for drug discovery programs and materials science.
Compound Profile and Physicochemical Properties
While no experimental data is publicly available, the key physicochemical properties of 6-nitro-2,3-dihydro-1H-inden-5-amine can be calculated based on its chemical structure (C₉H₁₀N₂O₂). These theoretical values are essential for planning synthetic routes, purification strategies, and analytical method development.
| Property | Predicted Value | Notes |
| CAS Number | Not Assigned | Compound not found in major registries. |
| Molecular Formula | C₉H₁₀N₂O₂ | - |
| Molecular Weight | 178.19 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow to orange solid | Typical for nitro-aromatic amines.[4] |
| Melting Point | >200 °C (decomposes) | Estimated based on similar structures like 5-nitroindazole (208-209 °C).[5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot methanol. | General characteristic of nitroaromatic compounds. |
| pKa (Amine) | ~3-4 | The electron-withdrawing nitro group significantly reduces the basicity of the adjacent amine. |
Proposed Synthetic Pathway and Experimental Protocol
A validated, step-by-step synthesis for this specific molecule is not published. However, a logical and robust synthetic route can be designed based on well-established organic chemistry transformations, particularly electrophilic aromatic substitution and subsequent reduction, common in the synthesis of related compounds.[6][7]
The proposed pathway begins with the nitration of a suitable precursor, 5-aminoindane, followed by selective reduction if necessary, or by starting with 5,6-dinitroindane and performing a selective reduction. A more direct and plausible route starts from 5-acetamidoindane to control the regioselectivity of the nitration.
Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for 6-nitro-2,3-dihydro-1H-inden-5-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of the Amine Group (Synthesis of 5-Acetamidoindane)
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Causality: The acetyl group is used as a protecting group for the amine. This is crucial because a free amine group is highly activating and would lead to uncontrolled oxidation and multiple nitration products under strong acidic and oxidizing conditions. The acetyl group moderates the reactivity and directs the nitration to the ortho position (position 6).
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Dissolve 5-aminoindane (1 equiv.) in pyridine or dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Add acetic anhydride (1.1 equiv.) dropwise while stirring.
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Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.
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Quench the reaction by slowly adding water. If using an organic solvent, perform an aqueous workup by washing with dilute HCl, then saturated NaHCO₃, and finally brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-acetamidoindane. Purify by recrystallization from ethanol/water if necessary.
Step 2: Electrophilic Nitration (Synthesis of 6-Nitro-5-acetamidoindane)
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Causality: A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The reaction is kept at a low temperature (0-5 °C) to prevent over-nitration and decomposition of the substrate.
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Carefully add 5-acetamidoindane (1 equiv.) in portions to concentrated sulfuric acid at 0 °C, ensuring the temperature does not exceed 10 °C.
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Prepare the nitrating mixture by adding concentrated nitric acid (1.05 equiv.) to concentrated sulfuric acid at 0 °C.
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Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature between 0 and 5 °C.
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Stir the reaction at this temperature for 1-2 hours. Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried. This yields crude 6-nitro-5-acetamidoindane.
Step 3: Deprotection (Synthesis of 6-Nitro-2,3-dihydro-1H-inden-5-amine)
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Causality: Acid-catalyzed hydrolysis is a standard method for removing an amide protecting group. Refluxing in aqueous acid provides the thermal energy required to drive the hydrolysis to completion.
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Suspend the crude 6-nitro-5-acetamidoindane (1 equiv.) in a mixture of water and concentrated hydrochloric acid (e.g., 6M HCl).
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Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours, or until TLC/LC-MS confirms the disappearance of the starting material.
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Cool the reaction mixture to room temperature and then neutralize it carefully by the slow addition of a base, such as aqueous sodium hydroxide or ammonium hydroxide, until pH > 8.
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The product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Wash the solid with cold water and dry under vacuum. The final product, 6-nitro-2,3-dihydro-1H-inden-5-amine, can be further purified by recrystallization from a suitable solvent like ethanol.
Applications in Research and Drug Development
While this specific molecule lacks documented applications, its structure suggests significant potential as a scaffold and intermediate in several research areas:
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Precursor for Bioactive Molecules: The primary utility of this compound is as an intermediate. The nitro group can be reduced to a second amine, yielding 5,6-diaminoindane. This diamine can then be used to construct complex heterocyclic systems, such as benzimidazoles, which are known to possess a wide range of biological activities including antitumor, antibacterial, and antiviral properties.[3]
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Antiproliferative and Antibacterial Agents: Many nitroaromatic compounds exhibit inherent biological activity.[1] For instance, derivatives of 6-nitro-benzo[g]indazole have shown antiproliferative activity against lung carcinoma cell lines and antibacterial activity.[2][8] It is plausible that 6-nitro-2,3-dihydro-1H-inden-5-amine or its derivatives could be explored for similar therapeutic potential.
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Molecular Probes and Dyes: The nitro-amino aromatic system is a classic "push-pull" chromophore. This electronic structure often results in compounds with interesting photophysical properties, making them candidates for use as fluorescent probes or as building blocks for functional dyes.
Safety and Handling
As a nitro-amino aromatic compound, 6-nitro-2,3-dihydro-1H-inden-5-amine should be handled with appropriate care in a controlled laboratory environment.
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Hazard Class: Likely to be classified as harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory system, consistent with related compounds like 2-amino-6-nitrobenzothiazole.[4]
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Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. Work should be conducted in a well-ventilated fume hood.
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Handling: Avoid creating dust. Nitro compounds can be thermally sensitive and may decompose upon aggressive heating.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
This guide provides a foundational framework for researchers interested in the synthesis and potential application of 6-nitro-2,3-dihydro-1H-inden-5-amine. All proposed experimental work should be preceded by a thorough risk assessment and performed by trained personnel.
References
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Estevez-Serrano, B., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(10), 2469. Available from: [Link]
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Hartman, W. W., & Roll, L. J. (1943). 5-Nitroindazole. Organic Syntheses, Coll. Vol. 2, p.460; Vol. 16, p.53. Available from: [Link]
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PubChem. (n.d.). 1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine. PubChem Compound Summary for CID 3016901. Retrieved January 23, 2026, from: [Link]
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Işık, Ş., et al. (2012). 2-Methyl-5-nitro-1H-benzimidazol-6-amine dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2940. Available from: [Link]
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ResearchGate. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Available from: [Link]
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Royal Society of Chemistry. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14, 21856-21880. Available from: [Link]
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ResearchGate. (2020). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[2][5][9] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. Available from: [Link]
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- Google Patents. (n.d.). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
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ResearchGate. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available from: [Link]
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ChemBK. (n.d.). 1-(4-aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine. Retrieved January 23, 2026, from: [Link]
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PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. PubChem Compound Summary for CID 22704. Retrieved January 23, 2026, from: [Link]
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Pharmaffiliates. (n.d.). 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Retrieved January 23, 2026, from: [Link]
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PubChem. (n.d.). 6-Nitroindazole. PubChem Compound Summary for CID 24239. Retrieved January 23, 2026, from: [Link]
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